molecular formula C6H9N3O3S2 B8703494 N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide

N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide

Cat. No. B8703494
M. Wt: 235.3 g/mol
InChI Key: LXASOSGTNFQNER-UHFFFAOYSA-N
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Patent
US08410123B2

Procedure details

A suspension of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide (the product from Example 53, step (0.44 g) in hydrazine hydrate (1.5 ml) was stirred at room temperature for 4 h. The mixture was diluted with H2O and extracted with EtOAc (×4). The combined organic extracts were dried (MgSO4), filtered and evaporated to give the subtitle compound as an off-white solid. Yield 0.23 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[S:9][C:8]([NH:10]C(=O)C)=[N:7][C:6]=1[CH3:14])(=[O:4])=[O:3].FC1C(F)=CC=CC=1CSC1N=C(NS(C2SC(NC(=O)C)=NC=2C)(=O)=O)C=C(OC)N=1>O.NN.O>[NH2:10][C:8]1[S:9][C:5]([S:2]([NH2:1])(=[O:4])=[O:3])=[C:6]([CH3:14])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CSC2=NC(=CC(=N2)NS(=O)(=O)C2=C(N=C(S2)NC(C)=O)C)OC)C=CC=C1F
Name
Quantity
1.5 mL
Type
solvent
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1SC(=C(N1)C)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.